5-(trifluoromethyl)pyridine-2-carboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of 5-(trifluoromethyl)pyridine-2-carboxylic Acid and its derivatives can involve various methods. One approach involves the reaction between 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and 2-(aminomethyl)pyridine, producing a mixture of diastereomeric compounds with high diastereoselectivity (Ohkura, Berbasov, & Soloshonok, 2003). Another method involves acylation procedures with 2-(trifluoromethylsulfonyloxy)pyridine, demonstrating its utility in creating ketones from carboxylic acids and aromatic hydrocarbons (Keumi, Yoshimura, Shimada, & Kitajima, 1988).
Molecular Structure Analysis
The crystal structure of 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate shows a water-bridged hydrogen-bonding network. This arrangement forms a centrosymmetric dimer connected into a two-dimensional sheet, showcasing the influence of the trifluoromethyl group on the molecular packing (Ye & Tanski, 2020).
Chemical Reactions and Properties
Reactions involving 5-(trifluoromethyl)pyridine-2-carboxylic Acid can lead to various interesting products. For example, its behavior with molecular iodine has been explored, forming complexes that highlight the compound's reactivity and potential applications in medicinal chemistry and synthesis (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Physical Properties Analysis
The physical properties of 5-(trifluoromethyl)pyridine-2-carboxylic Acid derivatives, such as 5-Bromo-2-(trifluoromethyl)pyridine, have been characterized through spectroscopic methods. These studies help in understanding the compound's behavior in different conditions and its potential applications based on its physical characteristics (Vural & Kara, 2017).
Chemical Properties Analysis
The chemical properties of 5-(trifluoromethyl)pyridine-2-carboxylic Acid and its derivatives are pivotal in their application across various fields. Notably, their reactions with different compounds and their role in forming metal-organic frameworks or coordination polymers demonstrate the versatility and utility of these compounds in chemical synthesis and material science (Li et al., 2017).
Scientific Research Applications
Agrochemical Industry
- Summary of Application : 5-(trifluoromethyl)pyridine-2-carboxylic Acid and its derivatives are used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
- Results or Outcomes : The major use of these derivatives is in the protection of crops from pests .
Pharmaceutical Industry
- Summary of Application : Several derivatives of 5-(trifluoromethyl)pyridine-2-carboxylic Acid are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : One of the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes : The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of β-secretase (BACE) inhibitors
- Summary of Application : 5-(trifluoromethyl)pyridine-2-carboxylic Acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of “5-(trifluoromethyl)pyridine-2-carboxylic Acid” will be discovered in the future .
The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of “5-(trifluoromethyl)pyridine-2-carboxylic Acid” will be discovered in the future .
Safety And Hazards
properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHGVAYLDHROPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448028 | |
Record name | 5-(trifluoromethyl)pyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)pyridine-2-carboxylic Acid | |
CAS RN |
80194-69-0 | |
Record name | 5-(Trifluoromethyl)pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80194-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(trifluoromethyl)pyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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